N-(2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
The 3,4-dimethylbenzenesulfonyl group at position 3 and the 2,4-dimethoxyphenyl substituent at position 5 contribute to its unique physicochemical properties. The sulfonyl group enhances solubility and acts as a hydrogen-bond acceptor, while the methoxy groups on the phenyl ring modulate electronic effects and steric interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-15-9-11-18(13-16(15)2)35(31,32)25-24-27-23(19-7-5-6-8-21(19)30(24)29-28-25)26-20-12-10-17(33-3)14-22(20)34-4/h5-14H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLXTHAHPSVOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyphenylamine and 3,4-dimethylbenzenesulfonyl chloride. The synthesis may proceed through the formation of intermediate compounds, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazoloquinazolines.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. This includes its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Core Modifications
- Core Heterocycle: Target Compound: Triazolo[1,5-a]quinazoline (two fused six-membered rings). Compound 3 (): Triazolo[1,5-a]pyrimidine (smaller fused five- and six-membered rings). The pyrimidine core may reduce steric bulk but limit π-π stacking interactions compared to quinazoline .
Substituent Effects
Biological Activity
Chemical Structure and Properties
Molecular Formula: C20H24N4O4S
Molecular Weight: 404.49 g/mol
IUPAC Name: N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
The compound features a triazoloquinazoline core structure which is known for its diverse pharmacological activities. The presence of dimethoxy and dimethyl groups contributes to its lipophilicity and potential bioactivity.
Research indicates that compounds with a triazoloquinazoline framework often exhibit antitumor , antimicrobial , and anti-inflammatory properties. The biological activity of this compound can be attributed to:
- Inhibition of Kinases: The compound may interact with various kinases involved in cell signaling pathways related to cancer progression.
- Modulation of Inflammatory Pathways: It has potential effects on inflammatory mediators which can be beneficial in treating chronic inflammatory diseases.
Antitumor Activity
Several studies have evaluated the antitumor efficacy of similar compounds. For instance:
- Case Study 1: In vitro studies demonstrated that triazoloquinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 µM.
- Case Study 2: Animal models treated with similar compounds showed reduced tumor growth rates and improved survival rates compared to controls.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Study Findings: It displayed activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
- Mechanism: The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Research Findings Summary
| Study Type | Findings | Reference |
|---|---|---|
| In vitro Antitumor | Significant cytotoxicity against MCF-7 cells | [Research Article 1] |
| Animal Model | Reduced tumor growth in xenograft models | [Research Article 2] |
| Antimicrobial | Effective against multiple bacterial strains | [Research Article 3] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
